molecular formula C21H21ClN4O2 B11111109 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11111109
M. Wt: 396.9 g/mol
InChI Key: NCOHFXGUQGYRBG-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide (CAS: 1574473-39-4; molecular formula: C₂₀H₁₉ClN₄O₂; molecular weight: 382.8) is a heterocyclic compound featuring a benzimidazole core linked via an ethyl chain to a 5-chloroindole-2-carboxamide moiety . The indole subunit is further substituted with a 2-methoxyethyl group at the 1-position.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C21H21ClN4O2/c1-28-11-10-26-18-7-6-15(22)12-14(18)13-19(26)21(27)23-9-8-20-24-16-4-2-3-5-17(16)25-20/h2-7,12-13H,8-11H2,1H3,(H,23,27)(H,24,25)

InChI Key

NCOHFXGUQGYRBG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Moiety

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. A representative protocol from patent WO2011099832A2 involves:

Step 1: Formation of 2-(2-Chloro-6-Fluorophenyl)-1H-Benzimidazole-5-Carbonitrile

  • Reactants : 4-Chloro-1,2-phenylenediamine (1.0 equiv) and 2-chloro-6-fluorobenzaldehyde (1.2 equiv).

  • Conditions : Reflux in acetic acid (120°C, 12 hours).

  • Yield : 77%.

Step 2: Reduction of the Nitrile Group

  • The carbonitrile intermediate is reduced to a primary amine using hydrogen gas and a palladium catalyst (10% Pd/C, 40 psi H₂, 8 hours).

Step 3: Alkylation to Introduce the Ethylamine Side Chain

  • The amine is alkylated with 1,2-dibromoethane (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.

Preparation of the Indole Moiety

The indole scaffold is functionalized through electrophilic substitution and alkylation:

Step 1: Chlorination at the 5-Position

  • Reactants : 1-(2-Methoxyethyl)-1H-indole (1.0 equiv) and N-chlorosuccinimide (NCS, 1.1 equiv).

  • Conditions : Stirred in chloroform at 25°C for 4 hours.

  • Yield : 85%.

Step 2: Carboxylic Acid Activation

  • The 2-position of the indole is converted to a carboxylic acid via oxidation with potassium permanganate (KMnO₄) in acidic medium, followed by activation as an acid chloride using thionyl chloride (SOCl₂).

Carboxamide Coupling

The final step involves conjugating the benzimidazole ethylamine and indole carboxylic acid derivatives:

Step 1: Amide Bond Formation

  • Reactants : Activated indole-2-carboxylic acid chloride (1.0 equiv) and benzimidazole ethylamine (1.2 equiv).

  • Conditions : Coupling agents such as HBTU (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous dichloromethane (DCM) at 0–25°C for 12 hours.

  • Yield : 68%.

Step 2: Purification

  • The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:2 to 1:1).

Optimization of Reaction Conditions

Coupling Agent Selection

Coupling AgentBaseSolventTemperatureYield (%)
HBTUDIPEADCM25°C68
EDClDMAPDMF50°C59
DCCNMMTHF0°C42

HBTU with DIPEA in DCM provided the highest yield due to superior activation of the carboxylic acid.

Solvent Effects on Alkylation

SolventReaction Time (h)Yield (%)
DMF670
Acetone1245
THF858

DMF facilitated faster reaction times and higher yields owing to its high polarity and ability to stabilize intermediates.

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : The use of bulky bases (e.g., K₂CO₃) minimizes O-alkylation of the indole nitrogen.

  • Epimerization : Low-temperature conditions (0–5°C) during coupling prevent racemization of chiral centers.

Green Chemistry Alternatives

  • Microwave-assisted synthesis reduces reaction times for benzimidazole formation (e.g., 2 hours vs. 12 hours under conventional heating) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves multi-step reactions that typically include the formation of the indole and benzimidazole moieties. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Recent studies have indicated that compounds containing benzimidazole and indole structures exhibit notable antimicrobial properties. In vitro tests have shown that derivatives related to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The benzimidazole scaffold is particularly noted for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells .

Antitubercular Activity

This compound has shown promise in antitubercular assays against Mycobacterium tuberculosis. In vitro studies demonstrated significant inhibition of mycobacterial growth, suggesting potential as a candidate for tuberculosis treatment .

Study 1: Antimicrobial Evaluation

In a study conducted by researchers focusing on benzimidazole derivatives, this compound was tested against a panel of microbial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Study 2: Anticancer Mechanism Investigation

Another research effort explored the anticancer mechanisms of this compound in human cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells .

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole and indole moieties are known to interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound’s benzimidazole-indole-carboxamide architecture is shared with several analogs, but key differences in substituents and linkages influence physicochemical and biological properties.

Table 1: Structural Comparison of Benzimidazole-Indole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents/Linkages Reference
Target Compound C₂₀H₁₉ClN₄O₂ 382.8 5-Chloroindole, 2-methoxyethyl, ethyl-linked benzimidazole
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide (Compound 26) C₂₄H₂₃N₅O₂ 413.48 5-Methoxyindole, benzyl-methyl-linked benzimidazole
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2) C₂₁H₁₆ClN₅ 381.84 5-Chlorobenzimidazole, indolylmethyl-aniline linker

Key Observations :

  • Compound 2 features an aniline linker, which may alter electronic properties .
  • Substituent Effects : The 2-methoxyethyl group on the target’s indole likely improves solubility compared to the 5-methoxy group in Compound 24. The 5-chloro substituent on the indole (target) versus the benzimidazole (Compound 2) may influence binding selectivity .

Spectroscopic and Crystallographic Characterization

Structural elucidation of such compounds relies on NMR, FTIR, and X-ray crystallography.

Table 2: Characterization Techniques and Findings
Compound Key Spectroscopic Data Crystallographic Tools Reference
Target Compound Expected NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H stretches (FTIR) Not reported; SHELX/ORTEP likely for analogs
Compound 4 () Single-crystal X-ray confirms (E)-imine configuration SHELX-76, ORTEP-III
Compound 2 () FTIR: NH (3320 cm⁻¹), Ar-C-H (3050 cm⁻¹); ¹H NMR: δ 8.2 (indole H) Not applicable

Insights :

  • The target compound’s benzimidazole and indole moieties would exhibit characteristic NMR shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) and FTIR bands similar to Compound 2 .
  • Single-crystal X-ray diffraction, as used for Compound 4, remains the gold standard for confirming stereochemistry and connectivity in such analogs .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzimidazole moiety, an indole ring, and a carboxamide group. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance, a study found that benzimidazole derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin and norfloxacin .

Anti-inflammatory Effects

Benzimidazole derivatives are known for their anti-inflammatory properties. The compound interacts with several receptors involved in inflammation pathways, including transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors. A specific study highlighted that modifications in the benzimidazole structure could enhance selectivity for cyclooxygenase (COX) enzymes, demonstrating potent anti-inflammatory activity with significant selectivity ratios compared to traditional NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with various receptors such as TRPV1 and cannabinoid receptors, modulating inflammatory responses.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, including COX and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a comparative study conducted by Birajdar et al., several benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited significant inhibitory effects against both S. aureus and E. coli, suggesting potential therapeutic applications in treating bacterial infections .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of benzimidazole derivatives revealed that certain modifications led to enhanced COX-2 selectivity. The study concluded that the presence of specific substituents on the benzimidazole core could significantly influence its anti-inflammatory potency, with some derivatives showing up to 470-fold selectivity over COX-1 .

Data Summary

Activity Target Organisms/Enzymes Effectiveness
AntimicrobialS. aureus, E. coliModerate to good activity
Anti-inflammatoryCOX enzymesHigh selectivity (up to 470-fold)

Q & A

Q. What are the key synthetic routes for preparing N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole core (e.g., alkylation at the 1-position with 2-methoxyethyl groups) and subsequent coupling with benzimidazole derivatives. For example:
  • Step 1 : Alkylation of 5-chloroindole-2-carboxylic acid derivatives using 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) for amide bond formation with 2-(1H-benzimidazol-2-yl)ethylamine.
  • Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency and yield compared to conventional reflux methods .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the indole NH (~12 ppm, broad), methoxyethyl protons (δ 3.2–3.6 ppm), and benzimidazole aromatic protons (δ 7.1–8.3 ppm). The absence of carboxylic acid protons confirms amide bond formation .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z calculated for C₂₂H₂₂ClN₅O₂: 447.1465) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Poor aqueous solubility may require formulation with co-solvents (e.g., PEG 400) .
  • Stability : Store at –20°C under inert atmosphere. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer :
  • Factors : Vary reaction temperature, solvent (DMF vs. THF), catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, microwave power (50–150 W) and time (15–45 min) significantly impact yield in microwave-assisted syntheses .
  • Validation : Confirm optimal conditions with triplicate runs, achieving >90% purity by HPLC .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can intermolecular interactions be analyzed?

  • Methodological Answer :
  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., DCM/hexane). Resolve the structure to confirm stereochemistry and hydrogen bonding between the benzimidazole NH and amide carbonyl .
  • Hirshfeld Surface Analysis : Quantify π-π stacking (indole-benzimidazole) and van der Waals interactions using software like CrystalExplorer .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Modifications : Introduce substituents at the indole 5-chloro position (e.g., Br, CF₃) or vary the methoxyethyl chain length.
  • Assays : Test analogs against target enzymes (e.g., glycogen phosphorylase) using kinetic assays (IC₅₀ determination) .
  • Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinities and guide synthesis .

Q. What advanced analytical methods are recommended for assessing purity and detecting trace impurities?

  • Methodological Answer :
  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN) to separate impurities at <0.1% levels .
  • NMR Relaxometry : Detect trace solvents (e.g., DMF) via ¹³C relaxation experiments .

Q. How can in vitro metabolic stability assays (e.g., liver microsomes) evaluate the compound’s pharmacokinetic potential?

  • Methodological Answer :
  • Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion over 60 min via LC-MS.
  • Metabolite ID : High-resolution MS/MS to identify oxidation (e.g., benzimidazole hydroxylation) or demethylation products .

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